molecular formula C12H14O2S B13647438 3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one

3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one

Cat. No.: B13647438
M. Wt: 222.31 g/mol
InChI Key: NMOFYMNFAPTPHJ-CMDGGOBGSA-N
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Description

3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is an organic compound with the molecular formula C12H14O2S. It belongs to the class of chalcones, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Saturated alcohols

    Substitution: Various substituted chalcones and derivatives

Scientific Research Applications

3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-Ethoxy-1-(4-chlorophenyl)prop-2-en-1-one
  • 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

3-Ethoxy-1-(4-(methylthio)phenyl)prop-2-en-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable candidate for various applications .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

(E)-3-ethoxy-1-(4-methylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H14O2S/c1-3-14-9-8-12(13)10-4-6-11(15-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+

InChI Key

NMOFYMNFAPTPHJ-CMDGGOBGSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(C=C1)SC

Canonical SMILES

CCOC=CC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

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